2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
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Overview
Description
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, also known as AG490, is a synthetic compound. It has a molecular formula of C18H16Cl3N3S and a molecular weight of 412.76. This compound is available for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds similar to 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone involves the reaction of phenylhydrazine with a dicarboxylic anhydride to obtain a reaction product comprising an N-anilino dicarboximide or an N-phenylazinedione . This reaction product is then chlorinated to obtain an N-(2,4,6-trichloroanilino)dicarboximide . The N-(2,4,6-trichloroanilino)dicarboximide is then reacted with a base capable of liberating 2,4,6-trichlorophenylhydrazine from the N-(2,4,6-trichloroanilino)dicarboximide .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone are not well-documented. It has a molecular weight of 412.76.Scientific Research Applications
- Application : TTM-DPA and related derivatives exhibit strong near-infrared (NIR) absorbance and efficient nonradiative transitions. As a result, they can efficiently convert absorbed light into heat, making them promising candidates for photothermal therapy in the future .
- Application : Triarylmethyl radicals, including TTM derivatives, have been explored for their potential use in high-efficiency OLEDs. Their unique electronic properties make them suitable for enhancing OLED performance .
Photothermal Conversion for Photothermal Therapy
High-Efficiency Organic Light-Emitting Diodes (OLEDs)
Mass Spectrometry and Chromatography Applications
Mechanism of Action
The mechanism of action of 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is not well-documented. It is known that this compound has been investigated for its potential in various fields of research and industry.
Safety and Hazards
properties
IUPAC Name |
[2-(2-methylpropylsulfanyl)-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3S/c1-10(2)9-25-18-16(12-5-3-4-6-15(12)22-18)23-24-17-13(20)7-11(19)8-14(17)21/h3-8,10,22H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBALEBIJIDLXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145879 |
Source
|
Record name | 2-[(2-Methylpropyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478042-27-2 |
Source
|
Record name | 2-[(2-Methylpropyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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